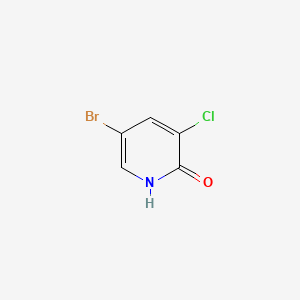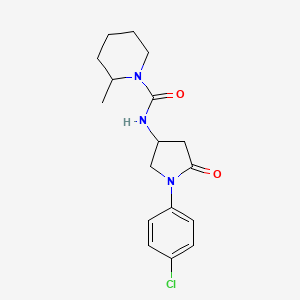![molecular formula C11H15ClFN B2520970 N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride CAS No. 1384657-90-2](/img/structure/B2520970.png)
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding similar compounds. The first paper discusses a designer drug with a complex structure involving a pyrazole ring and various substituents, including a 4-fluorophenyl group, which is structurally related to the 2-fluorophenyl group in the compound of interest . The second paper examines photochemical reactions involving cyclobutane formation, which is relevant since this compound contains a cyclobutane ring .
Synthesis Analysis
While the synthesis of this compound is not explicitly described in the papers, the methods used in the first paper for the synthesis and structure elucidation of a complex designer drug could potentially be adapted for synthesizing related compounds . The second paper provides information on the photochemical reactions that can lead to cyclobutane formation, which might be a step in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques similar to those described in the first paper, such as NMR spectroscopy and MS techniques . These methods are essential for determining the positions of substituents on the ring structures and for confirming the identity of the synthesized compound.
Chemical Reactions Analysis
The chemical reactions involving this compound are not covered in the provided papers. However, the photochemical reactions discussed in the second paper, which lead to cyclobutane and oxetane formation, could be relevant for understanding the reactivity of the cyclobutane ring in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as solubility, melting point, and stability, are not detailed in the provided papers. However, the techniques and analyses used in these papers for other compounds could be applied to determine such properties for the compound .
Scientific Research Applications
Synthesis and Characterization
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA), a compound related to N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride, was synthesized and characterized. This study highlights the importance of proper identification and differentiation of research chemicals, as mislabeling can occur. Pharmacological activities of such compounds remain to be explored (McLaughlin et al., 2016).
Structure Elucidation
- The structure of a similar designer drug, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, was elucidated using NMR spectroscopic and mass spectrometric techniques. This process involved comparing predicted and observed chemical shifts, which is crucial for accurate structure determination of such complex molecules (Girreser et al., 2016).
Antidepressive Activity
- A study on 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, another compound similar to this compound, showed promising results in antidepressant activity. It was synthesized and its structure was confirmed by IR and 1H NMR. Its antidepressant activities were tested in mice, indicating its potential for further investigation in this area (Yuan, 2012).
Analytical Characterization
- The analytical characterization of compounds like flunarizine hydrochloride and its degradation products, which are structurally related to this compound, was performed using micellar and microemulsion liquid chromatography. Such studies are crucial for understanding the stability and decomposition pathways of pharmaceutical compounds (El-Sherbiny et al., 2005).
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclobutanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-7-2-1-4-9(11)8-13-10-5-3-6-10;/h1-2,4,7,10,13H,3,5-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNGZMKFZXZEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2520888.png)
![5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2520889.png)
![3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2520891.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2520892.png)
![1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520895.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2520897.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520899.png)
![4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520900.png)
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520903.png)
![(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2520906.png)
amino]acetamide](/img/structure/B2520907.png)
![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)
